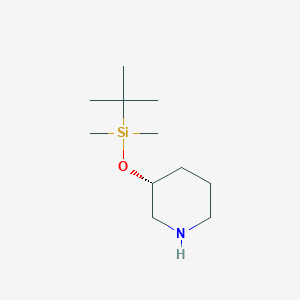

![molecular formula C15H11N5O B2554276 (E)-3-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)indolin-2-one CAS No. 60059-63-4](/img/structure/B2554276.png)

(E)-3-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)indolin-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

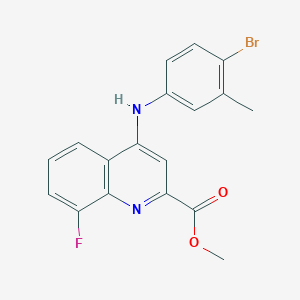

The compound "(E)-3-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)indolin-2-one" is a derivative of indolin-2-one, which is a class of compounds known for their diverse biological activities. While the specific compound is not directly synthesized or characterized in the provided papers, related compounds with similar structural motifs have been studied. These compounds are typically synthesized through palladium-catalyzed intramolecular C-H functionalization processes or by forming Schiff bases with various metal ions .

Synthesis Analysis

The synthesis of related indolin-2-one derivatives involves palladium-catalyzed oxidative intramolecular C-H functionalization reactions. This method has been shown to be selective and yields the desired products in moderate amounts. The process involves the transformation of 3-(2-(hydroxymethyl)aryl)-N-methyl-N-arylpropiolamides, which could be analogous to the synthesis pathway of the compound .

Molecular Structure Analysis

The molecular structure of indolin-2-one derivatives is characterized by the presence of a Schiff base, which is a functional group formed by the condensation of an amine with a carbonyl compound. The Schiff base in these compounds acts as a tridentate ligand, coordinating with metal ions through phenolic oxygen, azomethine nitrogen, and carbonyl group. This suggests that the compound "(E)-3-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)indolin-2-one" may also form complexes with metal ions in a similar manner .

Chemical Reactions Analysis

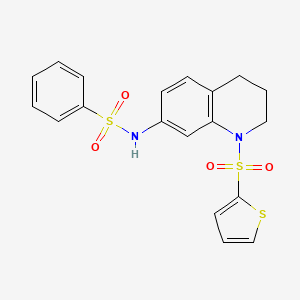

The indolin-2-one derivatives can react with various metal ions to form complexes. For instance, complexes with Co^+2, Ni^+2, Cu^+2, and Zn^+2 have been synthesized using a related Schiff base ligand. These reactions result in different geometries for the metal complexes, such as square planar, distorted tetrahedral, and octahedral, depending on the metal ion and the ligand to metal mole ratio .

Physical and Chemical Properties Analysis

The physical and chemical properties of indolin-2-one derivatives and their metal complexes have been characterized using techniques such as CHN, IR, UV-Vis, AAS, molar conductivity, and magnetic susceptibility. The low molar conductance values of the complexes suggest a non-electrolyte nature. The elemental analysis indicates different metal to ligand mole ratios, which influences the geometry of the resulting metal complexes. Additionally, these compounds have been evaluated for their antimicrobial and antioxidant activities, with the metal complexes showing potent antibacterial and antifungal properties, while the ligand exhibited significant radical scavenging activity .

Wissenschaftliche Forschungsanwendungen

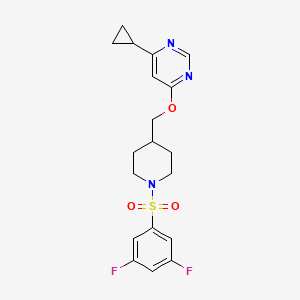

Efficient Green Synthesis

The compound (E)-3-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)indolin-2-one and related derivatives have been utilized in the efficient green synthesis of complex heterocyclic structures. Notably, the compound facilitated the synthesis of 5H-spiro[benzo[4,5]imidazo[1,2-c]quinazoline-6,3′-indolin]-2′-ones through reactions with isatins in the presence of iodine in an ionic liquid, yielding high product yields (Zhang et al., 2017).

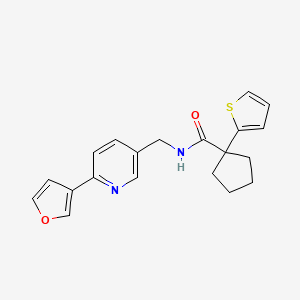

Novel Compound Synthesis

Synthesis of novel benzo[d]imidazolyldihydrospiro[indoline-3,1′-isoindole]-2,4′,7′-triones has been achieved through a multi-component reaction involving the key intermediate 2-[(2-sulfanyl-1H-benzo[d]imidazol-5-yl)amino]acetic acid. The compounds displayed in vitro anti-inflammatory activity, showcasing the compound's utility in synthesizing bioactive molecules (Reddy & Saini, 2013).

Corrosion Inhibition

The compound has found applications in corrosion inhibition, as seen in the study where carbohydrate compounds such as 5,6-bis(2-(1H-benzo[d]imidazol-2-yl)hydrazono)hexane-1,2,3,4-tetraol were synthesized and found to be efficient corrosion inhibitors for oil-field N80 steel in acidic environments (Yadav, Sarkar, & Obot, 2016).

Synthesis of Cytotoxic Compounds

A series of derivatives of this compound were synthesized and evaluated for their in vitro cytotoxic activity against various human cancer cell lines. Compounds exhibited significant cytotoxic activity, and specific derivatives induced apoptosis and cell cycle arrest in cancer cells, highlighting their potential as anticancer agents (Sharma et al., 2016).

Eigenschaften

IUPAC Name |

3-(1H-benzimidazol-2-yldiazenyl)-1H-indol-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11N5O/c21-14-13(9-5-1-2-6-10(9)16-14)19-20-15-17-11-7-3-4-8-12(11)18-15/h1-8,16,21H,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKSNQBQXSFWAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(N2)O)N=NC3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)indolin-2-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-(3-fluorophenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2554194.png)

![5-amino-N-(3-methoxyphenyl)-1-{[2-(4-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2554198.png)

![Methyl 3-[(3-fluoro-4-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2554201.png)

![N-(5-(butylthio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2554205.png)

![2-(o-tolyloxy)-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide](/img/structure/B2554206.png)

![3-[4-(4-fluorophenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2554210.png)

![[5-[(Dimethylamino)methyl]thiophen-2-yl]methanamine](/img/structure/B2554213.png)